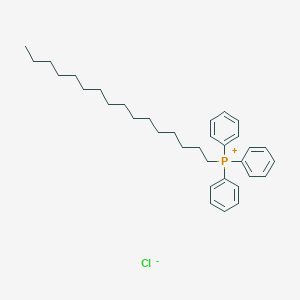
Hexadecyl(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with a long alkyl chain and three phenyl groups. This compound is known for its applications in organic synthesis, particularly as a phase transfer catalyst and in the preparation of other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with hexadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and it is often carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
PPh3+C16H33Cl→[C16H33PPh3]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as hydroxide, cyanide, and alkoxides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Hexadecyl(triphenyl)phosphine oxide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Reduction: Hexadecyl(triphenyl)phosphine.
Scientific Research Applications
Hexadecyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a probe for mitochondrial function due to its ability to cross lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles and fibers.
Mechanism of Action
The mechanism by which hexadecyl(triphenyl)phosphanium chloride exerts its effects is primarily through its ability to act as a phase transfer catalyst. The long alkyl chain allows the compound to interact with both hydrophobic and hydrophilic environments, facilitating the transfer of reactants between phases. Additionally, the phosphonium cation can stabilize transition states and intermediates, enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Hexadecyl(trimethyl)ammonium chloride: Another phase transfer catalyst with a similar structure but different functional groups.
Tetraphenylphosphonium chloride: A related compound with four phenyl groups instead of three.
Uniqueness
Hexadecyl(triphenyl)phosphanium chloride is unique due to its combination of a long alkyl chain and a triphenylphosphine moiety. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and in applications requiring membrane permeability.
Properties
CAS No. |
96919-89-0 |
|---|---|
Molecular Formula |
C34H48ClP |
Molecular Weight |
523.2 g/mol |
IUPAC Name |
hexadecyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C34H48P.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 |
InChI Key |
JFDYBGGIJZPLFK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

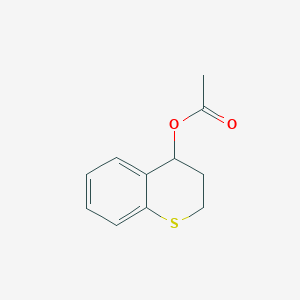
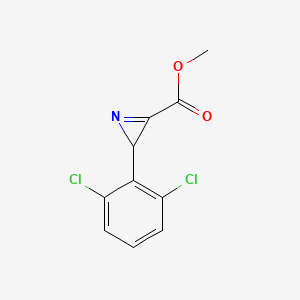
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

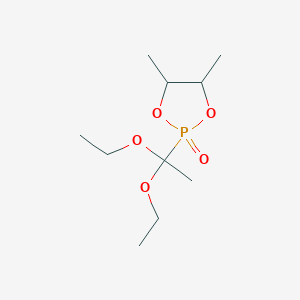
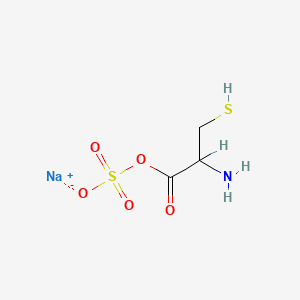
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
